molecular formula C11H20N2O2 B3249267 Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate CAS No. 1931962-94-5

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

Cat. No.: B3249267
CAS No.: 1931962-94-5
M. Wt: 212.29
InChI Key: LKMTYLUKCLIYBU-CIUDSAMLSA-N
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Description

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate is a bicyclic carbamate derivative with a norbornane-like 2-azabicyclo[2.2.1]heptane core. Its stereochemistry (1S,4S,7S) is critical for molecular recognition in drug discovery, particularly in targeting enzymes or receptors requiring chiral specificity. The compound (CAS: 1250995-45-9) has a molecular formula of C₁₁H₂₀N₂O₂ and a molar mass of 212.29 g/mol . It is widely used as a synthetic intermediate in pharmaceuticals, leveraging its rigid bicyclic structure to enforce conformational constraints .

Properties

IUPAC Name

tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMTYLUKCLIYBU-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290626-06-0
Record name rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclic amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used.

    Oxidized or Reduced Forms: Depending on the specific oxidizing or reducing agents.

    Hydrolysis Products: Amine and carbon dioxide.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Stereoisomers

The (1S,4S,7S) enantiomer is distinct from its (1R,4R,7R) counterpart (CAS: 2101335-28-6), which shares the same molecular formula but inverted stereochemistry. The (1R,4R,7R) isomer has a predicted pKa of 12.27 ± 0.40 and a boiling point of 322.8 ± 21.0 °C , properties likely mirrored by the (1S,4S,7S) form due to identical connectivity . Stereoisomerism profoundly impacts biological activity; for example, analogous bicyclic compounds with (1S,3S,4R) configurations exhibit IC₅₀ values of 77.57 µM , while tropane-based analogues achieve 6.25 µM , highlighting stereochemical sensitivity .

Structural Analogues with Varying Bicyclic Frameworks

2-Azabicyclo[3.2.1]octane Derivatives

Compounds like tert-butyl N-[(1S,4S,5R)-2-azabicyclo[3.2.1]octan-5-YL]carbamate introduce a larger bicyclic system (C₁₂H₂₂N₂O₂). The expanded ring size increases steric bulk and may enhance binding to larger active sites, though synthetic complexity rises .

2-Azabicyclo[4.2.0]octane Derivatives

Example: tert-butyl N-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate (CAS: 2166979-53-7, C₁₄H₂₆N₂O₂).

3-Azabicyclo[3.1.0]hexane Derivatives

Smaller frameworks, such as tert-butyl (1r,5s,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS: 134677-60-4), offer reduced conformational flexibility, which can enhance target selectivity but limit adaptability to diverse binding pockets .

Functional Group Modifications

Substituent Position
  • 5-yl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl sulfonyl group in (1R,3S,4S)-2-(O-(tert-butyl)-N-((trifluoromethyl)sulfonyl)-L-seryl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (9b) enhances metabolic stability but may reduce bioavailability due to increased polarity .

Physicochemical Properties

Compound (CAS) Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
(1S,4S,7S)-isomer (1250995-45-9) C₁₁H₂₀N₂O₂ 212.29 1.09±0.1* 322.8±21.0* 12.27±0.40*
(1R,4R,7R)-isomer (2101335-28-6) C₁₁H₂₀N₂O₂ 212.29 1.09±0.1 322.8±21.0 12.27±0.40
2-azabicyclo[4.2.0]octane (2166979-53-7) C₁₄H₂₆N₂O₂ 254.37 N/A N/A N/A

*Predicted values based on enantiomeric similarity.

Biological Activity

Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate is a bicyclic compound with significant potential in medicinal chemistry and pharmacology. Its unique structural features and biological properties make it a candidate for further research into therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₀N₂O₂
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1931962-94-5

The compound features a tert-butyl group attached to a carbamate moiety linked to a bicyclic azabicyclo[2.2.1] framework, which contributes to its distinct biological activities.

This compound is believed to interact with specific enzymes or receptors involved in various biochemical pathways. The mechanism typically involves:

  • Binding to Active Sites : The compound can bind to the active sites of enzymes or receptors, modulating their activity.
  • Conformational Changes : It may induce conformational changes in these targets, affecting downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Preliminary studies suggest the following potential activities:

  • Enzyme Inhibition : Compounds with similar structures have shown promise in inhibiting enzymes that play critical roles in metabolic disorders.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties that may be beneficial in treating neurodegenerative diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptaneSimilar bicyclic structureEnzyme inhibition
Tert-butyl (1R,4R)-(-)-2,5-diazabicyclo[2.2.1]heptaneDifferent stereochemistryNeuroprotective effects

The presence of the tert-butyl carbamate group imparts unique reactivity and stability compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Inhibition Studies : A study demonstrated that related bicyclic compounds effectively inhibited specific enzymes linked to metabolic pathways (Source: ).
  • Neuroprotective Research : Research indicated that certain azabicyclic compounds exhibit neuroprotective effects in animal models of neurodegeneration (Source: ).
  • Pharmacological Applications : Investigations into the pharmacological applications of bicyclic compounds have highlighted their potential in drug development targeting neurological disorders (Source: ).

Q & A

Basic: How can the synthesis of tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate be optimized for higher yields?

Methodological Answer:
The synthesis of bicyclic carbamates often involves multi-step routes with careful optimization of reagents and intermediates. For example, Fraser and Swingle demonstrated that platinum oxide catalysts can improve yields in 7-azabicyclo[2.2.1]heptane derivatives (up to 36% yield), though this requires large catalyst quantities . Alternative routes using Boc-protection (tert-butoxycarbonyl) may reduce steric hindrance during carbamate formation. Key steps include:

  • Epoxide cyclization : Intramolecular ring closure under controlled pH and temperature.
  • Catalyst selection : Transition metals (e.g., Pd, Cu) for coupling reactions, as seen in tert-butyl carbamate syntheses .
  • Purification : Column chromatography with gradient elution to isolate enantiopure products .

Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?

Methodological Answer:

  • X-ray crystallography : Essential for unambiguous stereochemical assignment, as misassignments in bicyclic systems (e.g., exo vs. endo isomers) are common. For example, corrected stereochemistry of 2-azabicyclo[2.2.1]heptane derivatives was validated via X-ray data .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can distinguish diastereomers. For instance, coupling constants (JJ) in bicyclic systems reveal bridgehead substituent orientation .
  • Chiral HPLC : To confirm enantiopurity, especially for intermediates like Boc-protected amines .

Advanced: How does stereochemical configuration influence the biological activity of derivatives?

Methodological Answer:
Stereochemistry significantly impacts receptor binding. For example:

  • (1S,3S,4R)-2-azabicyclo[2.2.1]heptane derivatives showed IC50_{50} values of 77.57 µM, while adding a tropane analogue (1S,4S,5R)-2-azabicyclo[3.2.1]octane improved activity to 6.25 µM, highlighting the role of ring strain and substituent orientation .
  • exo vs. endo isomers : Exo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol was confirmed via X-ray to adopt a conformation favoring hydrophobic interactions in enzyme active sites .
    Experimental Design : Use molecular docking paired with activity assays to correlate stereochemistry with target engagement.

Advanced: How should researchers resolve contradictions in reported stereochemical assignments?

Methodological Answer:
Contradictions often arise from misinterpretation of NMR or inadequate crystallographic data. For example, a 2015 review incorrectly assigned the minor product of 2-azanorbornanes as endo-(1R,3S,4S), later corrected to exo-(1S,3S,4R) via X-ray . Steps to resolve discrepancies:

Replicate synthesis : Confirm intermediates using published procedures.

Cross-validate data : Compare experimental NMR/X-ray with literature.

Computational modeling : Use DFT calculations to predict stable conformers .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., THF, EtOAc) .
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Stable at room temperature in inert atmospheres (N2_2 or Ar) to prevent Boc-group hydrolysis .
  • Spill management : Neutralize acidic/basic residues before disposal .

Basic: How to troubleshoot low yields in carbamate coupling reactions?

Methodological Answer:
Common issues include:

  • Moisture sensitivity : Use anhydrous solvents (e.g., THF over molecular sieves) .
  • Catalyst poisoning : Pre-purify substrates to remove sulfur or phosphorous contaminants.
  • Steric hindrance : Switch to bulkier bases (e.g., DIPEA instead of Et3_3N) to improve coupling efficiency .

Advanced: How can modifications to the bicyclic scaffold enhance target selectivity?

Methodological Answer:

  • Ring expansion : Replacing 2-azabicyclo[2.2.1]heptane with 2-azabicyclo[3.2.1]octane increases rigidity, altering binding to G-protein-coupled receptors (e.g., orexin receptors) .
  • Substituent engineering : Fluorination at bridgehead positions (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane) improves metabolic stability and blood-brain barrier penetration .
    Validation : SAR studies with IC50_{50} profiling and pharmacokinetic assays .

Basic: What computational tools aid in predicting stability and reactivity?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate Boc-group hydrolysis under varying pH conditions.
  • DFT calculations : Predict transition states for ring-opening reactions (e.g., acid-mediated cleavage) .
  • Software : Gaussian (thermodynamic stability), Schrödinger (docking), and Mercury (X-ray data visualization) .

Advanced: How to design enantioselective syntheses for complex bicyclic intermediates?

Methodological Answer:

  • Chiral auxiliaries : Use (S)-tert-butyl sulfinamide to control stereochemistry during cyclization .
  • Asymmetric catalysis : Employ Pd-BINAP complexes for Suzuki couplings in enantioselective routes .
  • Resolution techniques : Kinetic resolution with lipases (e.g., Candida antarctica) .

Basic: How to analyze reaction progress and purity during synthesis?

Methodological Answer:

  • TLC monitoring : Use UV-active stains (e.g., ninhydrin for amines).
  • LC-MS : Detect intermediates in real-time; ESI-MS ([M+H]+^+ peaks) confirms molecular weights .
  • Elemental analysis : Validate purity (>95%) for publication-ready compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Reactant of Route 2
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate

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